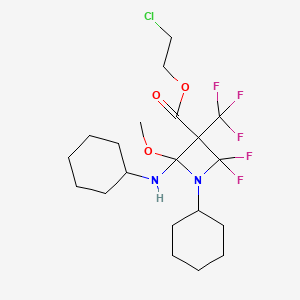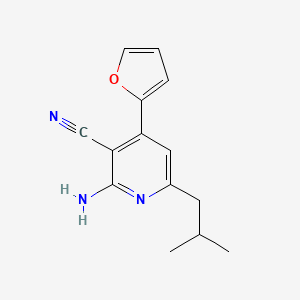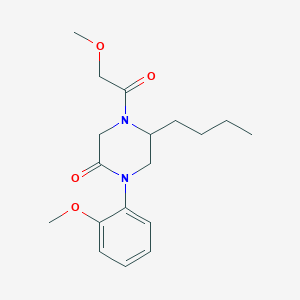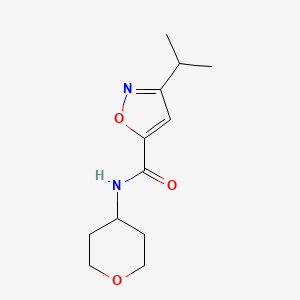![molecular formula C15H11Cl2NO4 B5505362 4-[(2,4-二氯苯氧基)乙酰基]氨基苯甲酸](/img/structure/B5505362.png)
4-[(2,4-二氯苯氧基)乙酰基]氨基苯甲酸
描述
Synthesis Analysis
The synthesis of compounds similar to 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid involves multiple steps, including acylation, chlorination, and cyclization reactions. These compounds are characterized using spectroscopic methods such as IR, 1H NMR, and 13C NMR techniques, which confirm the successful synthesis and provide detailed structural information. For example, azo-benzoic acids and their precursors are synthesized and confirmed using various spectroscopic techniques, highlighting the intricate steps involved in synthesizing complex organic molecules (Baul et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds is determined through spectroscopic studies and X-ray crystallography. These analyses reveal the geometry, bond lengths, and angles within the molecule, providing insights into its chemical behavior. For instance, compounds such as 4-(oxiran-2-ylmethoxy) benzoic acid and 4-acetoxybenzoic acid have been studied via X-ray crystallography to reveal their crystalline structures, offering a detailed view of their molecular arrangement (Obreza & Perdih, 2012).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often result in the formation of new structures with distinct properties. These reactions include acetylation, chlorination, and the formation of cyclic derivatives, demonstrating the reactivity of the functional groups present. For example, the chlorination of 4-amino-2-hydroxy-benzoic acid leads to various chlorinated products, showcasing the compound's reactivity and the influence of substituents on reaction outcomes (Stelt et al., 2010).
Physical Properties Analysis
The physical properties of compounds like 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid, such as melting point, solubility, and crystalline structure, are closely tied to their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its potential applications. Studies on similar compounds using X-ray crystallography and spectroscopy provide valuable data on their physical characteristics, including crystal system, space group, and cell dimensions, offering insights into their stability and solubility (Obreza & Perdih, 2012).
Chemical Properties Analysis
The chemical properties of such compounds are determined by their functional groups and molecular structure, influencing their reactivity, stability, and interactions with other molecules. Spectroscopic methods, such as FT-IR and NMR, provide detailed information on the functional groups present and their chemical environment, facilitating the understanding of the compound's chemical behavior and potential reactions (Raju et al., 2015).
科学研究应用
荧光探针开发
研究人员开发了新型荧光探针,如2-[6-(4'-羟基)苯氧基-3H-黄嘌呤-3-酮-9-基]苯甲酸(HPF)和2-[6-(4'-氨基)苯氧基-3H-黄嘌呤-3-酮-9-基]苯甲酸(APF),以选择性地检测高活性氧物质(hROS)和过氧化物酶的活性中间体。由于这些化合物与hROS和次氯酸盐选择性反应,因此可用于研究hROS在生物和化学应用中的作用(Setsukinai等人,2003)。
环境降解研究
对包括4-氯苯甲酸在内的氯苯甲酸的环境降解的研究表明,紫外线照射会导致它们分解成危害较小的化合物。这一见解对于理解环境背景下类似化合物的降解过程至关重要(Crosby & Leitis,1969)。
合成化学应用
在合成化学中,已经制备了4-正丙氧基苯甲酸的衍生物,并用它们合成了一系列含有1,3,4-噻二唑单元的新化合物。此类化合物对开发在各个行业具有潜在应用的新材料具有重要意义(Azeez & Hamad,2017)。
肝脏过氧化物体增殖
对肝脏过氧化物体增殖的研究已经确定了与氯贝丁酯在结构上无关的化合物,如4-氯-6(2,3-二甲苯基)-2-嘧啶基-硫]乙酸,它可以诱导肝脏过氧化氢酶活性显着升高。这一发现可能有助于开发新的肝病治疗方法(Reddy & Krishnakantha,1975)。
降解和矿化研究
已经研究了使用有机氧化剂对4-氯苯酚进行降解和矿化,以评估降解的速率参数。这项研究为处理具有相似化学结构的污染物提供了有价值的数据(Sharma、Mukhopadhyay和Murthy,2012)。
作用机制
Target of Action
The primary target of 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid is the Genome polyprotein in the Hepatitis C virus subtype 1b . This compound belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives .
Mode of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), act as synthetic plant growth regulators . They are absorbed by the plant’s leaves and transported to the meristematic tissues, causing uncontrolled and unsustainable growth, leading to stem curling, leaf wilting, and eventually plant death .
Biochemical Pathways
Similar compounds like 2,4-d are known to disrupt normal plant growth and development by inhibiting dna and protein synthesis .
Result of Action
Similar compounds like 2,4-d can cause uncontrolled and unsustainable growth in plants, leading to their death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, 2,4-D, a similar compound, is usually used in the form of ammonium salts and shows degradation ability through the presence of microorganisms in soil and water . It is also known that small doses of 2,4-D can be toxic to the liver, leading to increased liver function indicators, jaundice, acute hepatitis, and toxic reactions indicated for lobules and portal inflammation .
属性
IUPAC Name |
4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c16-10-3-6-13(12(17)7-10)22-8-14(19)18-11-4-1-9(2-5-11)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIOAQJGSJGHJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5505287.png)
![(4aR*,7aS*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-thienylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505303.png)



![1-(2-fluorobenzyl)-4-[(1-isopropyl-4-piperidinyl)carbonyl]-1,4-diazepane](/img/structure/B5505326.png)
![methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5505333.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)pentanamide](/img/structure/B5505336.png)
![N-[1-(4-fluorophenyl)-4-morpholin-4-yl-1H-indazol-3-yl]-2-(methylthio)acetamide](/img/structure/B5505343.png)

![2,4,6-trimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5505361.png)
![1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5505369.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5505376.png)
